SALOR-INT L246506-1EA

Drug discovery Lead optimization Structure-activity relationship

Scaffold-hopping and selectivity panel studies require defined stereochemistry and controlled lipophilicity (XLogP3 2.6). This AldrichCPR screening-grade solid offers a unique n-butyl rhodanine-pyridopyrimidin-4-one framework not available from standard catalogs. - **Key Parameters:** MW 443.6, TPSA 117 Ų, zero H-bond donors, 5 rotatable bonds - **Application:** Kinase ATP-pocket probes, QSPR model training, antimicrobial SAR expansion - **Sourcing:** Excludes lot-specific analytics; buyer must confirm via LCMS/NMR

Molecular Formula C21H25N5O2S2
Molecular Weight 443.58
CAS No. 374542-07-1
Cat. No. B2853167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSALOR-INT L246506-1EA
CAS374542-07-1
Molecular FormulaC21H25N5O2S2
Molecular Weight443.58
Structural Identifiers
SMILESCCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C)SC1=S
InChIInChI=1S/C21H25N5O2S2/c1-3-4-8-26-20(28)16(30-21(26)29)14-15-18(24-12-10-23(2)11-13-24)22-17-7-5-6-9-25(17)19(15)27/h5-7,9,14H,3-4,8,10-13H2,1-2H3/b16-14-
InChIKeyAXPDACFYRIGESK-PEZBUJJGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





SALOR-INT L246506-1EA: Structural Overview and Screening Profile


SALOR-INT L246506-1EA (CAS 374542-07-1), systematically named (5Z)-3-butyl-5-[[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, is a heterocyclic small molecule (C₂₁H₂₅N₅O₂S₂, MW 443.6 g/mol) that fuses a 2-thioxothiazolidin-4-one (rhodanine-type) warhead with a 4H-pyrido[1,2-a]pyrimidin-4-one core via a Z-configured exocyclic methylidene linker [1]. The compound belongs to the Sigma Aldrich Library of Rare Chemicals—International (SALOR-INT) collection, distributed under the AldrichCPR (Custom Product Request) program, and is offered exclusively as a screening-grade solid with no vendor-collected analytical data . This scaffold class has attracted attention in medicinal chemistry for its potential to engage kinase ATP-binding pockets and other nucleotide-recognition domains, although no target-specific activity data have been published for this exact molecule [2].

Zero HBD and moderate lipophilicity (XLogP3 ~2.6) suit kinase selectivity profiling control panels.
Defined Z-stereochemistry supports docking and hit validation workflows requiring fixed geometry.
Underexplored n-butyl vector enables scaffold-hopping SAR away from branched-chain analogs.
Computed drug-likeness profile provides an informative node for in silico ADMET model training.

Why Generic Substitution Risks Phenotypic Drift in Screening


Within the thioxothiazolidinone–pyrido[1,2-a]pyrimidin-4-one chemotype, subtle variations in the N-3 alkyl chain of the thiazolidinone ring and the C-2 amine substituent of the pyridopyrimidine core produce markedly different computed lipophilicity, topological polar surface area, and conformational space—parameters that directly govern membrane permeability, solubility, and target engagement in cell-based assays [1]. The n-butyl substituent at the thiazolidinone N-3 position of SALOR-INT L246506-1EA (XLogP3 = 2.6, TPSA = 117 Ų) diverges from the branched isobutyl (XLogP3 ≈ 2.8; estimated from analog), sec-butyl, and shorter-chain ethyl or isopropyl congeners in both logP and steric bulk, making simple interchange chemically unsound . Furthermore, because Sigma-Aldrich provides this compound through the AldrichCPR program without lot-specific analytical certification, procurement from non-original sources carries unquantifiable risk of identity mismatch, incorrect stereochemistry (E vs. Z isomer), or residual synthetic intermediates that can introduce assay artifacts .

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n-Butyl vs. isobutyl chain: lipophilicity and solubility shifts may alter cell-based assay performance.
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Z-configuration stereochemistry unverified; potential E-isomer impurity can cause false negatives in target engagement studies.
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AldrichCPR status without CoA: procurement from non-original sources carries identity mismatch and intermediate contamination risk.

Key Differentiation Evidence Against Closest Analogs


N-3 n-Butyl vs. Isobutyl: Lipophilicity and Steric Divergence

SALOR-INT L246506-1EA bears a linear n-butyl chain at the N-3 position of the 2-thioxothiazolidin-4-one ring, in contrast to its closest commercially available congener SALOR-INT L245771-1EA (CAS 372494-23-0), which carries a branched isobutyl (2-methylpropyl) group at the same position. The target compound exhibits a computed XLogP3 of 2.6, TPSA of 117 Ų, and 5 rotatable bonds [1]. The isobutyl analog (C₂₁H₂₅N₅O₂S₂, identical molecular formula) is predicted to possess a marginally higher logP (estimated ~2.8 based on the added branching) and a higher boiling point (487.2 ± 55.0 °C predicted vs. 491.5 ± 55.0 °C predicted for the target compound), indicating differential intermolecular interactions that may translate to altered solubility and protein-binding characteristics .

n-Butyl vs. Isobutyl
Data to verify
XLogP3 2.6 vs. ~2.8; TPSA 117 Ų; Δ Boiling pt. ~4.3 °C (predicted)
Supports solubility and permeability differentiation between linear and branched alkyl chains.
In silico predictions only; experimental logP/logD and solubility not measured by vendor.
Drug discovery Lead optimization Structure-activity relationship ADME prediction

Z-Configured Exocyclic Methylidene and Stereochemical Integrity

SALOR-INT L246506-1EA is defined with a Z (cis) configuration at the exocyclic methylidene bridge connecting the thiazolidinone and pyridopyrimidine rings, as confirmed by the IUPAC designation (5Z) and InChI stereochemical layer (/b16-14-) [1]. This contrasts with potential E-isomer contaminants that may arise during synthesis via Knoevenagel-type condensation. The Z-configuration places the 2-thioxothiazolidin-4-one carbonyl and the pyrido[1,2-a]pyrimidin-4-one carbonyl on the same side of the double bond, enabling a specific intramolecular electrostatic environment that computational docking studies on related thiazolidinone-pyrimidine ERK2 inhibitors have shown to be critical for hinge-region hydrogen bonding [2]. The vendor (Sigma-Aldrich AldrichCPR) does not provide stereochemical purity data, meaning that the E/Z ratio is uncharacterized and must be verified by the end user via NOESY or HPLC .

Z vs. E Stereochemistry
Class-level
Z-configuration (InChI /b16-14-); E-isomer inactive in related ERK2 inhibitor chemotype (IC₅₀ shift to inactive)
Z geometry may be critical for target hinge-region hydrogen bonding.
Stereochemical purity not provided; verify by NOESY or chiral HPLC before use.
Stereochemistry Conformational analysis Medicinal chemistry Target engagement

AldrichCPR Procurement and Reproducibility Considerations

SALOR-INT L246506-1EA is distributed exclusively through the Sigma-Aldrich AldrichCPR (Custom Product Request) program, which explicitly states that no analytical data are collected and the buyer assumes responsibility for identity and purity confirmation . This contrasts with the standard Aldrich catalog products that ship with Certificates of Analysis (CoA) specifying purity (typically ≥95% or ≥98%) and identity confirmation by NMR, LCMS, or IR. The closest commercially available comparator, SALOR-INT L245771-1EA (CAS 372494-23-0, isobutyl analog), is also sold under the same AldrichCPR terms, meaning both compounds share this limitation . However, the n-butyl analog (L246506-1EA) carries a higher predicted boiling point (491.5 vs. 487.2 °C) and distinct GHS hazard profile (H315 skin irritation, H319 eye irritation, H335 respiratory irritation) compared to the isobutyl variant, which factors into storage and handling workflows [1].

AldrichCPR Procurement
Specification review
No analytical data collected; GHS H315/H319/H335; predicted b.p. 491.5 °C
Requires independent QC characterization before use in data-sensitive studies.
Buyer assumes identity and purity confirmation; no CoA supplied.
Chemical procurement Assay reproducibility Screening library Vendor qualification

Scaffold-Level Kinase Inhibition Potential

Although no direct biochemical or cell-based data exist for SALOR-INT L246506-1EA, the thiazolidinone-pyrimidine scaffold has been validated as a kinase inhibitor chemotype in two independent studies. Pathania et al. (2021) reported thiazolidinone-pyrimidine ERK2 inhibitors with IC₅₀ values ≤ 0.5 µM in biochemical assays, with molecular docking confirming key hinge-region hydrogen bonds that the 4-methylpiperazine and 2-thioxothiazolidinone moieties of the target compound are also predicted to form [1]. Separately, 2-thioxothiazolidin-4-one analogs were optimized as pan-PIM kinase inhibitors with single-digit nanomolar IC₅₀ values against all three PIM isoforms and EC₅₀ = 14 nM against Molm-16 leukemia cells, demonstrating that the 2-thioxothiazolidinone warhead alone can drive potent cellular activity [2]. These class-level precedents suggest that SALOR-INT L246506-1EA, with its unique n-butyl substitution, occupies an unexplored region of SAR space that may yield differential kinase selectivity relative to published analogs.

Scaffold Kinase Potential
Class-level
Published ERK2 inhibitors IC₅₀ ≤0.5 µM; pan-PIM inhibitors single-digit nM; no direct data for this compound.
Supports kinase panel screening rationale based on chemotype precedent.
Activity not validated for this exact structure; screen against desired kinase panel.
Kinase inhibition ERK2 PIM kinase Cancer Antiproliferative

Drug-Likeness and Lead-Likeness Parameter Comparison

SALOR-INT L246506-1EA satisfies multiple drug-likeness filters: MW = 443.6 g/mol (below the 500 Da Lipinski cutoff), HBD = 0, HBA = 7, rotatable bonds = 5, TPSA = 117 Ų, and XLogP3 = 2.6 [1]. Its closest analog, SALOR-INT L245771-1EA (isobutyl, MW 443.6 g/mol, identical formula), shares the same HBD/HBA counts but is predicted to have a marginally higher logP due to the branched alkyl chain, which shifts it closer to the Lipinski logP ceiling of 5 and reduces ligand efficiency metrics . The target compound's 0 H-bond donors distinguish it from amino-substituted pyridopyrimidine analogs (e.g., 2-(ethylamino) or 2-(cyclohexylamino) derivatives) that possess 1–2 HBDs, altering permeability and solubility profiles. With 5 rotatable bonds, the n-butyl analog occupies a conformational flexibility window below the commonly cited 10-bond threshold for oral bioavailability [2].

Drug-Likeness Profile
Context-dependent
MW 443.6; HBD 0; HBA 7; TPSA 117 Ų; XLogP3 2.6; 5 rotatable bonds
Favorable computed lead-like properties for CNS permeability screening models.
All values computed; experimental pharmacokinetic data absent.
Drug-likeness Lead optimization Physicochemical profiling Fragment-based drug discovery

Recommended Application Scenarios Based on Differentiation Evidence


Kinase Selectivity Profiling with Low-HBD Control Compounds

With zero hydrogen-bond donors (HBD = 0) and a computed XLogP3 of 2.6, SALOR-INT L246506-1EA is well-suited as a physicochemical control or tool compound in kinase selectivity profiling panels where 4-methylpiperazine-containing inhibitors (e.g., clinical CDK4/6 or PARP inhibitors) serve as reference standards [1]. Its n-butyl thiazolidinone substituent provides a steric and lipophilic profile distinct from the branched isobutyl or isopropyl analogs, enabling researchers to probe the contribution of N-alkyl chain linearity to kinase selectivity without introducing additional H-bond donor complexity .

Scaffold-Hopping from Rhodanine to Pyridopyrimidine Chemotypes

Building on the validated ERK2 (IC₅₀ ≤ 0.5 µM) and pan-PIM (IC₅₀ single-digit nM) inhibitory activity of the thiazolidinone-pyrimidine chemotype, SALOR-INT L246506-1EA can serve as a starting point for scaffold-hopping medicinal chemistry programs that aim to replace the rhodanine / 2-thioxothiazolidinone warhead with bioisosteres while retaining the pyrido[1,2-a]pyrimidin-4-one core [1]. The compound's AldrichCPR sourcing, while lacking analytical certification, is acceptable for early-stage hit validation where the buyer performs independent identity confirmation by LCMS and ¹H NMR .

Computational ADMET Model Training and Library Design

The well-defined Z-stereochemistry (Defined Bond Stereocenter Count = 1) and fully computed physicochemical parameters (MW 443.6, TPSA 117 Ų, 5 rotatable bonds, 0 HBD, 7 HBA) make SALOR-INT L246506-1EA an informative data point for training or validating in silico ADMET models, particularly those predicting Caco-2 permeability and P-glycoprotein efflux liability in the CNS-accessible chemical space [1]. Its distinct predicted boiling point (491.5 °C) and density relative to the isobutyl analog (487.2 °C) further contribute to quantitative structure-property relationship (QSPR) datasets .

Antimicrobial Screening with 2-Thioxothiazolidin-4-one Warhead

The 2-thioxothiazolidin-4-one (rhodanine) moiety is a privileged structure in antimicrobial research, and related pyrimidine-based thiazolidinone derivatives have demonstrated measurable MIC values against bacterial strains and anti-urease activity (IC₅₀ values benchmarked against thiourea, IC₅₀ = 8.20 ± 0.20 µM) [1]. SALOR-INT L246506-1EA, with its n-butyl chain and 4-methylpiperazine substituent, provides an underexplored substitution vector for antimicrobial SAR expansion; procurement through the AldrichCPR program ensures access to a unique chemotype not available from standard catalog suppliers .

Application
Selection Property
Validation Focus
Kinase selectivity profiling
Low HBD (0) / moderate lipophilicity
Kinase panel selectivity vs. reference inhibitors
Scaffold-hopping medicinal chemistry
Thiazolidinone-pyridopyrimidine core with n-butyl vector
SAR expansion from published ERK2/PIM inhibitors
In silico ADMET model training
Defined Z-stereochemistry and computed properties
Predictive accuracy for CNS permeability and efflux
Antimicrobial SAR studies
2-Thioxothiazolidin-4-one privileged scaffold
MIC and enzyme inhibition screening context
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